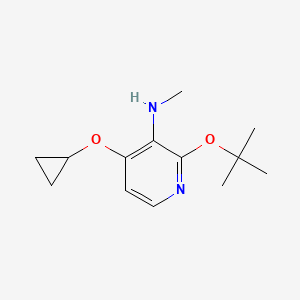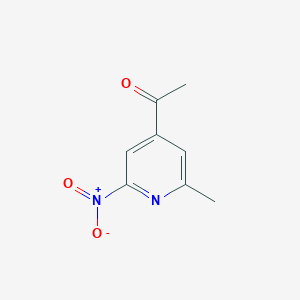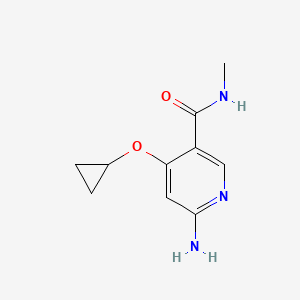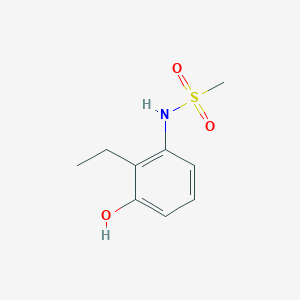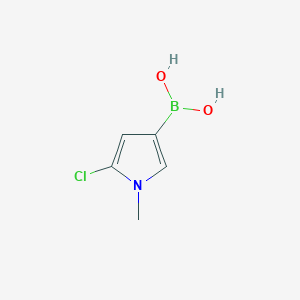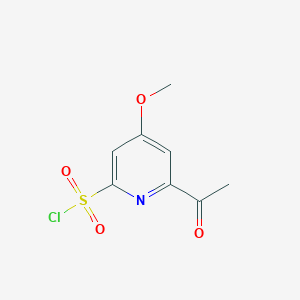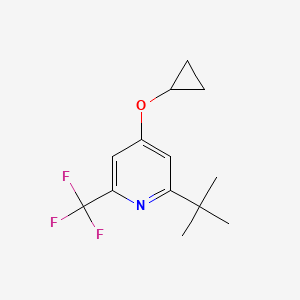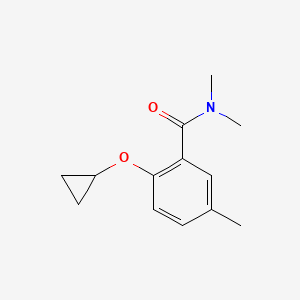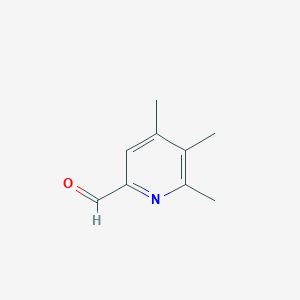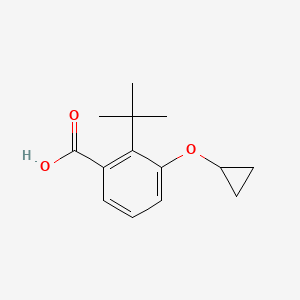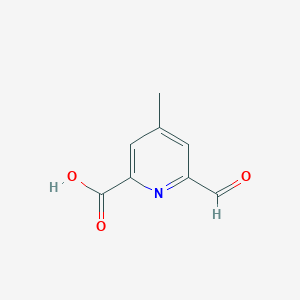
6-Formyl-4-methylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, featuring a formyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-methylpyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 6-Carboxy-4-methylpyridine-2-carboxylic acid.
Reduction: 6-Hydroxymethyl-4-methylpyridine-2-carboxylic acid.
Substitution: 6-Formyl-4-bromomethylpyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Formyl-4-methylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Formyl-4-methylpyridine-2-carboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal complex. In biological systems, its formyl and carboxylic acid groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
6-Formyl-4-methylpyridine-2-carboxylic acid can be compared with other similar compounds such as:
6-Methylpyridine-2-carboxylic acid: Lacks the formyl group, which may result in different reactivity and applications.
4-Methylpyridine-2-carboxylic acid:
6-Formylpyridine-2-carboxylic acid: Lacks the methyl group at the 4-position, which may influence its reactivity and applications.
The presence of both the formyl and methyl groups in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
6-formyl-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(4-10)9-7(3-5)8(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
ACLLTSGYSPVICG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


